molecular formula C8H17NOS B12699441 2-(2-(Methylthio)ethyl)pentanamide CAS No. 128960-21-4

2-(2-(Methylthio)ethyl)pentanamide

Katalognummer: B12699441
CAS-Nummer: 128960-21-4
Molekulargewicht: 175.29 g/mol
InChI-Schlüssel: DLEJADYLYTUCHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Methylthio)ethyl)pentanamide is an organic compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is characterized by the presence of a pentanamide group attached to a 2-(methylthio)ethyl substituent. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)ethyl)pentanamide typically involves the reaction of 2-(methylthio)ethylamine with pentanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Methylthio)ethyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-(Methylthio)ethyl)pentanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-(Methylthio)ethyl)pentanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(Methylthio)ethyl)butanamide
  • 2-(2-(Methylthio)ethyl)hexanamide
  • 2-(2-(Methylthio)ethyl)propanamide

Uniqueness

2-(2-(Methylthio)ethyl)pentanamide is unique due to its specific chain length and the presence of the methylthio group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

128960-21-4

Molekularformel

C8H17NOS

Molekulargewicht

175.29 g/mol

IUPAC-Name

2-(2-methylsulfanylethyl)pentanamide

InChI

InChI=1S/C8H17NOS/c1-3-4-7(8(9)10)5-6-11-2/h7H,3-6H2,1-2H3,(H2,9,10)

InChI-Schlüssel

DLEJADYLYTUCHS-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCSC)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.